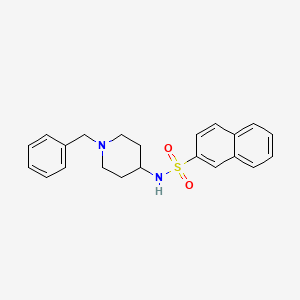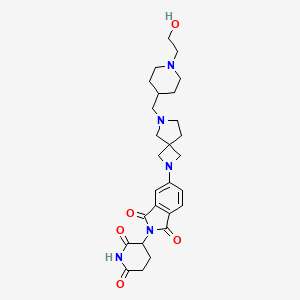
E3 Ligase Ligand-linker Conjugate 91
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 91: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimeric molecules (PROTACs) which incorporate a ligand for the E3 ubiquitin ligase and a linker . This compound plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 91 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 91 undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: These reactions are used to attach the ligand to the linker molecule.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents include carbodiimides and phosphonium salts.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, solvents like dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product formed from these reactions is the this compound itself, which is a stable and functional conjugate ready for use in targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 91 has a wide range of scientific research applications, including:
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 91 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for maintaining protein homeostasis within the cell .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 91 is unique in its ability to form stable and functional conjugates for targeted protein degradation. Similar compounds include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase ligand.
Inhibitor of Apoptosis Protein-based PROTACs: These use inhibitor of apoptosis protein as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and effectiveness in targeted protein degradation .
Eigenschaften
Molekularformel |
C35H52N6O7S |
|---|---|
Molekulargewicht |
700.9 g/mol |
IUPAC-Name |
tert-butyl 4-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C35H52N6O7S/c1-23-29(49-22-37-23)25-10-8-24(9-11-25)19-36-31(44)27-18-26(42)20-41(27)32(45)30(34(2,3)4)38-28(43)21-47-17-16-39-12-14-40(15-13-39)33(46)48-35(5,6)7/h8-11,22,26-27,30,42H,12-21H2,1-7H3,(H,36,44)(H,38,43)/t26-,27+,30-/m1/s1 |
InChI-Schlüssel |
TZEQJKOKYFRKJR-HRHHFINDSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




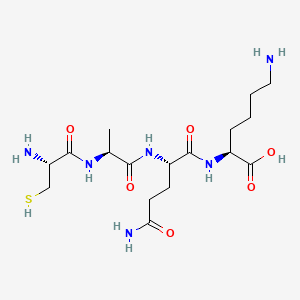
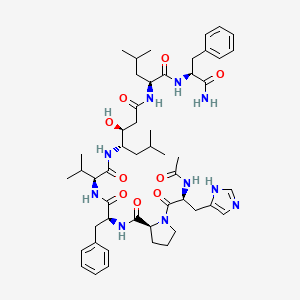
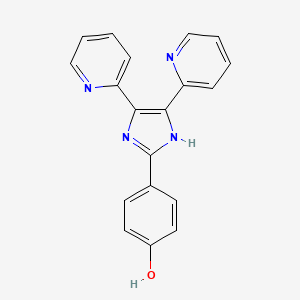
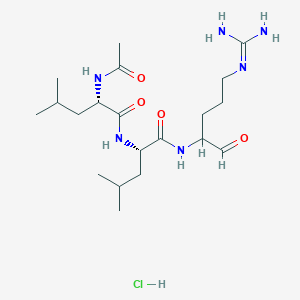
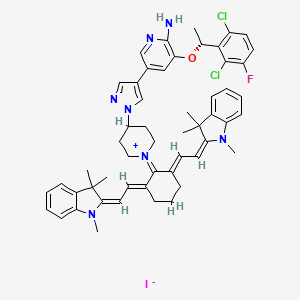
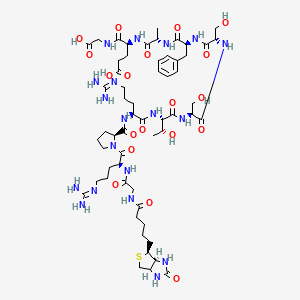
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)

